3,5-Dichloro-2-methylphenylacetonitrile

Physicochemical profiling Drug-likeness SAR studies

3,5-Dichloro-2-methylphenylacetonitrile (CAS 1804516-70-8) is a halogenated aromatic nitrile with the molecular formula C₉H₇Cl₂N and a molecular weight of 200.06 g·mol⁻¹. It belongs to the class of α‑substituted phenylacetonitriles, which are recognized as versatile intermediates in pharmaceutical and agrochemical synthesis.

Molecular Formula C9H7Cl2N
Molecular Weight 200.06 g/mol
CAS No. 1804516-70-8
Cat. No. B1460211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-2-methylphenylacetonitrile
CAS1804516-70-8
Molecular FormulaC9H7Cl2N
Molecular Weight200.06 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1Cl)Cl)CC#N
InChIInChI=1S/C9H7Cl2N/c1-6-7(2-3-12)4-8(10)5-9(6)11/h4-5H,2H2,1H3
InChIKeyGPWLSVNGQQNDKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichloro-2-methylphenylacetonitrile (CAS 1804516-70-8): Core Chemical Identity and Supply Profile


3,5-Dichloro-2-methylphenylacetonitrile (CAS 1804516-70-8) is a halogenated aromatic nitrile with the molecular formula C₉H₇Cl₂N and a molecular weight of 200.06 g·mol⁻¹ [1]. It belongs to the class of α‑substituted phenylacetonitriles, which are recognized as versatile intermediates in pharmaceutical and agrochemical synthesis [2]. The compound is commercially available from multiple vendors at purities ranging from 95% to ≥98% (NLT 98%), with suppliers such as AKSci, MolCore, and CymitQuimica providing batch-specific certificates of analysis . Its computed XLogP3‑AA value of 3.2 and topological polar surface area (TPSA) of 23.8 Ų place it in a physicochemical space suitable for further derivatization into drug-like scaffolds [1].

Why 3,5-Dichloro-2-methylphenylacetonitrile Cannot Be Replaced by a Generic Phenylacetonitrile Analog


The 3,5‑dichloro‑2‑methyl substitution pattern on the phenyl ring is not a generic decoration; it fundamentally dictates the compound’s electronic character (σ‑withdrawing chloro groups para and meta to the acetonitrile side‑chain), steric environment (ortho‑methyl group adjacent to the reactive –CH₂CN moiety), and lipophilicity (XLogP3‑AA = 3.2) [1]. Altering the position or number of chloro substituents—e.g., moving from 3,5‑dichloro to 3,4‑dichloro—changes the dipole moment and the activation energy of nucleophilic reactions at the nitrile carbon, while removal of the ortho‑methyl group eliminates the steric shielding that governs regioselectivity in subsequent alkylation or heterocycle‑forming steps [2]. Consequently, procurement of a “similar” phenylacetonitrile without verifying the exact substitution map risks synthetic failure, impurity carry‑through, and batch reproducibility issues in multi‑step sequences where this intermediate is a critical building block.

Quantitative Differentiation of 3,5-Dichloro-2-methylphenylacetonitrile Against Its Closest Structural Analogs


Lipophilicity (XLogP3-AA) Comparison: 3,5-Dichloro-2-methyl vs. 3,5-Dichloro and 2-Methyl Analogs

The target compound 3,5-dichloro-2-methylphenylacetonitrile exhibits an XLogP3‑AA of 3.2 [1]. By contrast, the des‑methyl analog 3,5‑dichlorophenylacetonitrile has a computed XLogP3‑AA of approximately 2.6 (PubChem CID 2736881), a difference of ~0.6 log units that reflects the loss of the hydrophobic methyl contribution [2]. Conversely, 2‑methylphenylacetonitrile, which carries no chloro substituents, displays an XLogP3‑AA of ~2.1, roughly 1.1 log units lower than the target compound [3]. These quantitative differences mean that the target compound occupies a distinct lipophilicity window that can affect membrane permeability and metabolic stability in cell-based assays.

Physicochemical profiling Drug-likeness SAR studies

Topological Polar Surface Area (TPSA) as a Selectivity Discriminator

The target compound has a TPSA of 23.8 Ų [1]. To remove the ortho‑methyl group yields the hypothetical 3,5‑dichlorophenylacetonitrile with an identical TPSA of 23.8 Ų (both contain only the nitrile as a polar contributor). Thus, the TPSA does not differentiate these two analogs. However, moving one chloro to the 4‑position (3,4‑dichlorophenylacetonitrile) does not alter TPSA either, but the altered electron distribution can shift the pKₐ of the α‑proton by an estimated 0.3–0.5 units, affecting enolate formation rates under basic phase‑transfer conditions . Because experimentally measured pKₐ values for this specific series are not publicly available, the following comparison is offered as a class‑level inference based on Hammett σ‑constant analysis.

ADME prediction Permeability Off-target liability

Commercial Purity Specifications: 98% (NLT) vs. 95% Benchmarks

Among currently cataloged suppliers, MolCore lists the compound at NLT 98% purity , whereas AKSci and CymitQuimica (Biosynth) specify a minimum of 95% . For a compound employed as a synthetic intermediate in pharmaceutical impurity synthesis—where even 2–3% of an isomeric contaminant can propagate into a downstream impurity profile requiring re‑qualification—this 3% absolute purity difference represents a meaningful procurement filter. Users who select the 95% grade may need additional in‑house purification (e.g., column chromatography or recrystallization) before use in GMP‑adjacent work, whereas the 98% grade can often be used with minimal pre‑treatment.

Procurement Quality control Batch consistency

Regiochemical Fidelity in Dasatinib Impurity Synthesis as an Application‑Specific Differentiator

The 3,5‑dichloro‑2‑methylphenyl substructure is explicitly documented as a constituent of a known dasatinib‑related impurity, N‑(3,5‑dichloro‑2‑methylphenyl)‑2‑((6‑(4‑(hydroxymethyl)piperazin‑1‑yl)‑2‑methylpyrimidin‑4‑yl)amino)thiazole‑5‑carboxamide . The preparation of this impurity standard requires an authentic starting material bearing the exact 3,5‑dichloro‑2‑methylphenyl pattern; alternative isomers (e.g., 2,4‑dichloro‑3‑methyl or 2,6‑dichloro‑4‑methyl) would produce regioisomeric impurities that do not match the reference standard and cannot be used for validated quantification in pharmacopoeial testing. This positions 3,5‑dichloro‑2‑methylphenylacetonitrile as a unique procurement‑locked intermediate for manufacturers and analytical laboratories engaged in dasatinib quality control.

Pharmaceutical impurity Dasatinib Quality-by-Design

Proven Application Scenarios for 3,5-Dichloro-2-methylphenylacetonitrile Derived from Quantitative Evidence


Synthesis of CNS‑Biased Drug‑Like Scaffolds Exploiting Elevated Lipophilicity

With an XLogP3‑AA of 3.2—significantly higher than the des‑methyl (≈2.6) or des‑chloro (≈2.1) analogs—this acetonitrile is preferentially selected when the downstream target compound requires a balanced CNS multiparameter optimization (MPO) score. Medicinal chemists can use the compound to introduce a precisely calibrated lipophilic fragment without resorting to additional alkylation steps .

Phase‑Transfer Catalysis (PTC) Alkylation with Pre‑Tunable α‑Proton Acidity

The 3,5‑dichloro‑2‑methyl pattern confers an estimated α‑proton acidity enhancement of 0.3–0.5 pKₐ units over the 3,4‑dichloro isomer, making it a preferred substrate in PTC‑mediated chlorovinylation and ethynylation reactions where higher enolate concentration at a given base loading translates to improved space‑time yield . Process chemists should select this isomer when reaction screening reveals sluggish conversion with less activated phenylacetonitriles.

GMP‑Adjacent Dasatinib Impurity Reference Standard Preparation

Procurement of the 98% (NLT) purity grade from MolCore provides a starting material sufficiently pure to minimize post‑synthetic purification when generating the dasatinib impurity N‑(3,5‑dichloro‑2‑methylphenyl)‑2‑((6‑(4‑(hydroxymethyl)piperazin‑1‑yl)‑2‑methylpyrimidin‑4‑yl)amino)thiazole‑5‑carboxamide . Analytical laboratories conducting method validation under ICH Q2(R1) rely on the exact 3,5‑dichloro‑2‑methyl regioisomer to ensure retention‑time and mass‑spectral match with the target impurity.

High‑Purity Procurement for Parallel Medicinal Chemistry Libraries

The availability of NLT 98% purity reduces the burden of pre‑weighing purity adjustment in automated liquid‑handling platforms used for library synthesis. When each building block in a 96‑well plate must be dispensed with an accuracy of ±5% molar equivalents, starting from 98% rather than 95% purity directly improves stoichiometric fidelity and lowers the fraction of library members requiring re‑synthesis due to off‑stoichiometry failures.

Quote Request

Request a Quote for 3,5-Dichloro-2-methylphenylacetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.